Cratoxyarborenone B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

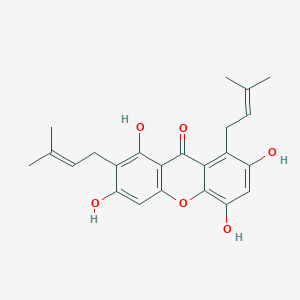

Cratoxyarborenone B is a member of the class of xanthones that is 9H-xanthen-9-one substituted by hydroxy groups at positions 1, 3, 5 and 7 and two isoprenyl groups at positions 2 and 8 respectively. It is isolated from Cratoxylum Sumatranum and exhibits cytotoxicity towards the KB (human oral epidermoid) cancer cell line. It has a role as a metabolite and an antineoplastic agent. It is a polyphenol and a member of xanthones.

Analyse Des Réactions Chimiques

Structural Features Governing Reactivity

Cratoxyarborenone B (C23H24O6) contains:

-

Four hydroxyl groups at positions 1, 3, 5, and 7

-

Two isoprenyl (3-methylbut-2-enyl) groups at positions 2 and 8

Oxidation Reactions

The phenolic hydroxyl groups undergo oxidation to form quinones. For example:

Cratoxyarborenone B+Oxidizing Agent e g FeCl3 →Ortho quinone Intermediate+H2O

This reaction is critical for its pro-oxidant activity in cancer cells .

Electrophilic Substitution

The electron-rich xanthone core facilitates electrophilic aromatic substitution (EAS):

-

Nitration : Nitro groups introduce at positions 4 or 6 (meta to hydroxyl groups) .

-

Sulfonation : Enhances water solubility for pharmacological studies .

Biosynthetic and Synthetic Routes

While natural extraction remains primary (e.g., from C. sumatranum leaves) , synthetic approaches involve:

Biological Activity via Chemical Interactions

-

Antimalarial Mechanism : Forms hydrogen bonds with Plasmodium falciparum lactate dehydrogenase (PfLDH) active site (Kd=5.82μM) .

-

Cytotoxicity : Generates reactive oxygen species (ROS) via redox cycling of the quinone intermediate .

| Assay | IC_{50} | Target | Citation |

|---|---|---|---|

| KB cell cytotoxicity | 2.1 μM | Mitochondrial membrane | |

| P. falciparum 3D7 | 5.82 μM | PfLDH enzyme |

Stability and Degradation

This compound degrades under:

Propriétés

Formule moléculaire |

C23H24O6 |

|---|---|

Poids moléculaire |

396.4 g/mol |

Nom IUPAC |

1,3,5,7-tetrahydroxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one |

InChI |

InChI=1S/C23H24O6/c1-11(2)5-7-13-15(24)9-17(26)23-19(13)22(28)20-18(29-23)10-16(25)14(21(20)27)8-6-12(3)4/h5-6,9-10,24-27H,7-8H2,1-4H3 |

Clé InChI |

AVGUAOZYPIBDIZ-UHFFFAOYSA-N |

SMILES canonique |

CC(=CCC1=C2C(=C(C=C1O)O)OC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.